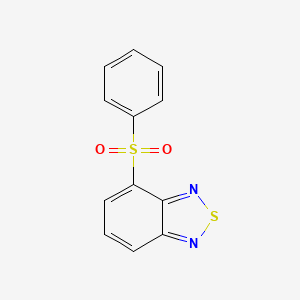

4-(phenylsulfonyl)-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- 4-(Phenylsulfonyl)-2,1,3-benzothiadiazole is a compound with potential applications in medicinal chemistry and material sciences. It has been studied for its synthesis methods, molecular structure, and various properties.

Synthesis Analysis

- The synthesis of compounds related to 4-(phenylsulfonyl)-2,1,3-benzothiadiazole involves cyclization of acylthiosemicarbazides in basic or acidic media to form 1,2,4-triazoles and 1,3,4-thiadiazoles (Barbuceanu et al., 2012).

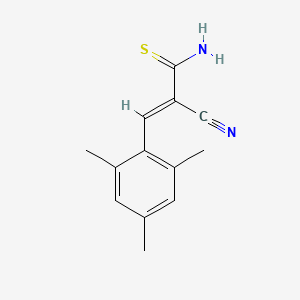

Molecular Structure Analysis

- Studies on related molecules, such as various thiadiazole and triazole derivatives, provide insights into the molecular structure and characteristics of 4-(phenylsulfonyl)-2,1,3-benzothiadiazole. These compounds have been structurally characterized using techniques like IR, NMR, and mass spectral studies (Sumangala et al., 2012).

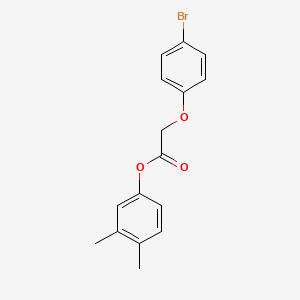

Chemical Reactions and Properties

- The reactivity of benzothiadiazole derivatives involves cyclocondensation reactions and interactions with different phenacyl bromides. These reactions have been pivotal in understanding the chemical behavior of such compounds (Naresh, Kant, & Narender, 2014).

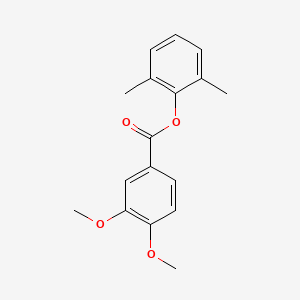

Physical Properties Analysis

- The physical properties of benzothiadiazole derivatives, including solubility, melting points, and thermal stability, are crucial in determining their potential applications. Such properties are usually inferred from the study of similar compounds (Sonpatki et al., 1999).

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those related to 4-(phenylsulfonyl)-2,1,3-benzothiadiazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties when compared to first-line drugs like isoniazid (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Antitumor Activity

Several studies have focused on the antitumor potential of benzothiadiazole derivatives. For instance, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, a farnesyltransferase inhibitor with a sulfonyl group, showed potent preclinical antitumor activity and has been advanced into human clinical trials (J. Hunt et al., 2000).

Inhibitors of Carbonic Anhydrase

Compounds bearing the benzothiadiazole moiety, such as 1,3,4-thiadiazole-2,5-bissulfonamide, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors have potential applications in designing drugs for diseases related to carbonic anhydrase malfunction (C. Supuran, C. W. Conroy, & T. Maren, 1996).

Optical and Photophysical Applications

New fluorene-containing derivatives with a benzothiadiazole core have been investigated for their linear photophysical and nonlinear optical properties. These compounds, including those with a phenylsulfonyl group, exhibit large two-photon absorption cross-sections, making them attractive for various applications such as optical limiting and photodynamic therapy (K. Belfield et al., 2014).

Anticonvulsant Activity

Benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds have shown significant activity in models of epilepsy, highlighting their potential as novel therapeutic agents for the treatment of seizure disorders (S. L. Khokra et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S2/c15-18(16,9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-17-13-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYSJYJIGOOGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonyl)-2,1,3-benzothiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)